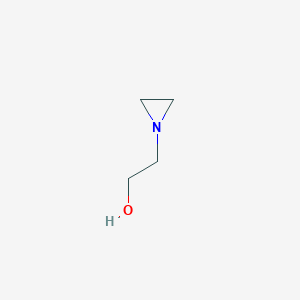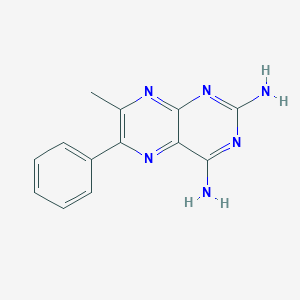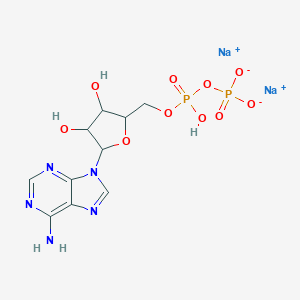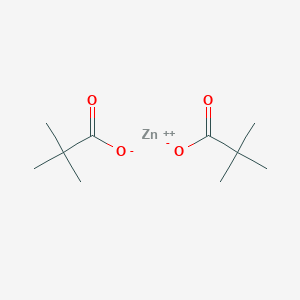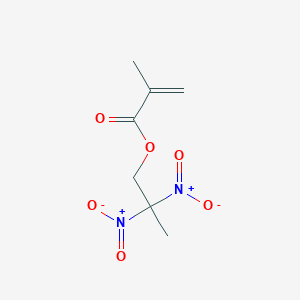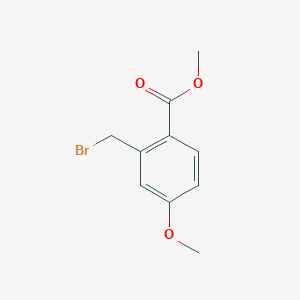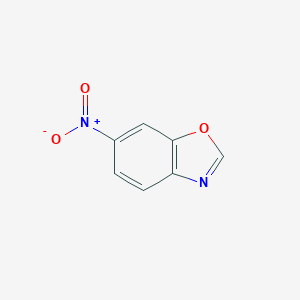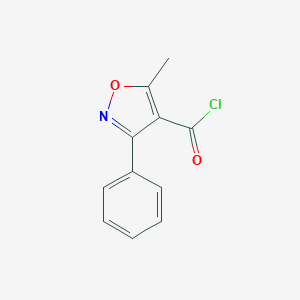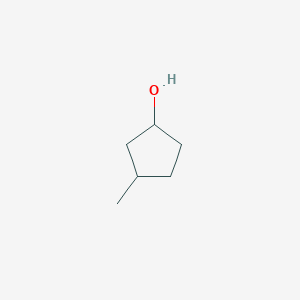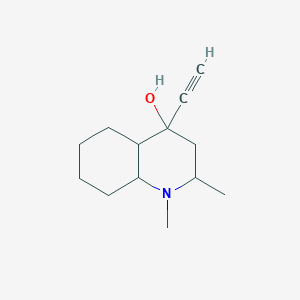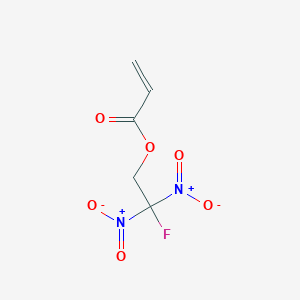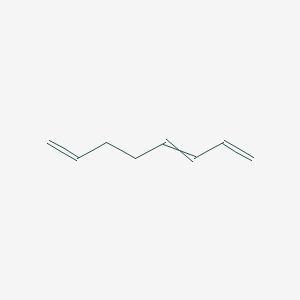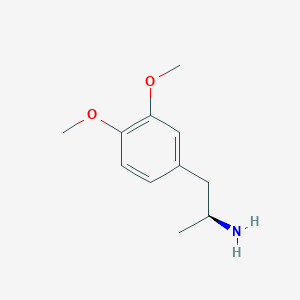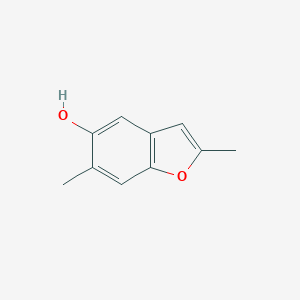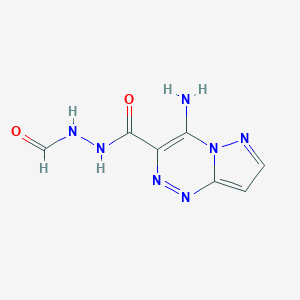
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide, also known as APTC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. APTC is a pyrazolo-triazine compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of cell cycle progression. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemische Und Physiologische Effekte
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in lab experiments is its specificity for CDK2 inhibition. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to be selective for CDK2 over other CDKs, making it a useful tool compound for studying the effects of CDK2 inhibition. However, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to have off-target effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide research. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide. Another area of interest is the investigation of the role of CDK2 inhibition in other diseases, such as neurodegenerative diseases and viral infections. Finally, the use of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer and other diseases.
In conclusion, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide is a promising compound that has been shown to have potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in disease treatment and prevention.
Synthesemethoden
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide can be synthesized using various methods, including the reaction of 4-aminopyrazole with cyanogen bromide, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-aminopyrazole with triethyl orthoformate, followed by the reaction of the resulting intermediate with cyanogen bromide. Both methods yield N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell cycle regulation. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been used in various studies to investigate the role of CDK2 in cancer and other diseases. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been used as a tool compound to study the effects of CDK2 inhibition on various cellular processes, including DNA replication, transcription, and apoptosis.
Eigenschaften
CAS-Nummer |
16111-79-8 |
|---|---|
Produktname |
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide |
Molekularformel |
C7H7N7O2 |
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide |
InChI |
InChI=1S/C7H7N7O2/c8-6-5(7(16)13-9-3-15)12-11-4-1-2-10-14(4)6/h1-3H,8H2,(H,9,15)(H,13,16) |
InChI-Schlüssel |
XNSHTOSUNFBYOQ-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
Kanonische SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
Andere CAS-Nummern |
16111-79-8 |
Synonyme |
N'-Formyl-4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



